molecular formula C20H32O3 B1663992 20-Hydroxyeicosatetraenoic acid CAS No. 79551-86-3

20-Hydroxyeicosatetraenoic acid

Cat. No. B1663992
CAS RN: 79551-86-3
M. Wt: 320.5 g/mol
InChI Key: NNDIXBJHNLFJJP-DTLRTWKJSA-N
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Description

20-Hydroxyeicosatetraenoic acid, also known as 20-HETE, is an eicosanoid metabolite of arachidonic acid. It has a wide range of effects on the vascular system, including the regulation of vascular tone, blood flow to specific organs, sodium and fluid transport in the kidney, and vascular pathway remodeling . It’s also involved in regulating blood pressure and may contribute to the development of stroke and heart attacks .


Synthesis Analysis

20-HETE is produced by a subset of Cytochrome P450 (CYP450) microsome-bound ω-hydroxylases, which metabolize arachidonic acid to 20-HETE by an omega oxidation reaction . Certain members of the CYP4A and CYP4F subfamilies in the CYP4 family are considered predominant cytochrome P450 enzymes that are responsible in most tissues for forming 20-HETE .


Molecular Structure Analysis

The molecular formula of 20-HETE is C20H32O3, and it has a molar mass of 320.473 g·mol −1 . The IUPAC name for 20-HETE is (5Z,8Z,11Z,14Z)-20-Hydroxyicosa-5,8,11,14-tetraenoic acid .


Chemical Reactions Analysis

20-HETE is a vasoconstrictor that depolarizes vascular smooth muscle cells by blocking K+ channels . It’s also involved in the regulation of vascular tone in the brain, kidney, heart, and splanchnic beds .

Future Directions

20-HETE is at the root of various vascular pathologies and processes including ischemia-induced angiogenesis, arteriogenesis, septic shock, hypertension, atherosclerosis, myocardial infarction, and cardiometabolic diseases including diabetes and insulin resistance . The development and characterization of 20-HETE receptor blockers look to be a promising new class of compounds that can provide a considerable benefit to patients suffering from these cardiovascular pathologies .

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-20-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDIXBJHNLFJJP-DTLRTWKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009895
Record name (5Z,8Z,11Z,14Z)-20-Hydroxyicosa-5,8,11,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 20-Hydroxyeicosatetraenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

20-Hydroxyeicosatetraenoic acid

CAS RN

79551-86-3
Record name 20-Hydroxyeicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79551-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20-Hydroxy-5,8,11,14-eicosatetraenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z,8Z,11Z,14Z)-20-Hydroxyicosa-5,8,11,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20-Hydroxyeicosatetraenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,320
Citations
N Miyata, RJ Roman - Journal of Smooth Muscle Research, 2005 - jstage.jst.go.jp
… 20-Hydroxyeicosatetraenoic acidinduced vasoconstriction and inhibition of potassium current in cerebral vascular smooth muscle is dependent on activation of protein kinase C. J. Biol. …
Number of citations: 271 www.jstage.jst.go.jp
RJ Roman, KG Maier, CW Sun… - Clinical and …, 2000 - Wiley Online Library
… 20-Hydroxyeicosatetraenoic acid is a vasoconstrictor that inhibits the opening of K Ca … 20-Hydroxyeicosatetraenoic acid also mediates the inhibitory actions of peptide hormones on …
Number of citations: 156 onlinelibrary.wiley.com
F Fan, Y Ge, W Lv, MR Elliott, Y Muroya… - Frontiers in …, 2016 - ncbi.nlm.nih.gov
… PLA 2 catalyzes the releases of arachidonic acid from membrane phospholipids and stimulates the formation of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE activates …
Number of citations: 101 www.ncbi.nlm.nih.gov
E Hill, F Fitzpatrick, RC Murphy - British journal of pharmacology, 1992 - ncbi.nlm.nih.gov
The cytochrome P-450 metabolite of arachidonic acid, 20-hydroxyeicosatetraenoic acid (20-HETE), was found to be a potent, dose-dependent inhibitor of platelet aggregation and …
Number of citations: 72 www.ncbi.nlm.nih.gov
JD Imig, AP Zou, DE Stec, DR Harder… - American Journal …, 1996 - journals.physiology.org
The present study examined whether preglomerular arterioles of the rat produce 20-hydroxyeicosatetraenoic acid (20-HETE) and whether 20-HETE is vasoactive on these vessels. Raf …
Number of citations: 299 journals.physiology.org
JV Gainer, A Bellamine, EP Dawson, KE Womble… - Circulation, 2005 - Am Heart Assoc
Background— The CYP4A11 arachidonic acid monooxygenase oxidizes endogenous arachidonic acid (AA) to 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite with …
Number of citations: 236 www.ahajournals.org
NC Ward, J Rivera, J Hodgson, IB Puddey, LJ Beilin… - Circulation, 2004 - Am Heart Assoc
Background— 20-Hydroxyeicosatetraenoic acid (20-HETE) is a cytochrome P450 (ω-hydroxylase) metabolite of arachidonic acid with vasoconstrictor activity that may be involved in the …
Number of citations: 129 www.ahajournals.org
TL Kaduce, X Fang, SD Harmon, CL Oltman… - Journal of Biological …, 2004 - ASBMB
… We have investigated the role of endothelial cells in the metabolism of 20-hydroxyeicosatetraenoic acid (20-HETE), a vasoactive mediator synthesized from arachidonic acid by …
Number of citations: 70 www.jbc.org
T Ishizuka, J Cheng, H Singh, MD Vitto… - … of Pharmacology and …, 2008 - ASPET
… 20-Hydroxyeicosatetraenoic acid (HETE), a major vasoactive eicosanoid in the … The synthesis of 20-hydroxyeicosatetraenoic acid (HETE), the ω-hydroxylation product of arachidonic …
Number of citations: 211 jpet.aspetjournals.org
D Stec, K Gannon, J Beaird, H Drummond - Cellular Physiology and …, 2007 - karger.com
… and actions of 20-hydroxyeicosatetraenoic acid in rat renal … : Nitric oxide-20-hydroxyeicosatetraenoic acid interaction in the … 20Hydroxyeicosatetraenoic acid is formed in response to …
Number of citations: 65 karger.com

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